molecular formula C24H22N4O3 B6505502 N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 1421514-43-3

N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide

Katalognummer: B6505502
CAS-Nummer: 1421514-43-3
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: MNGSRUNKFHVKAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide (CAS 1421514-43-3) is a synthetic small molecule with a molecular formula of C24H22N4O3 and a molecular weight of 414.46 g/mol. This compound features a hybrid architecture, integrating a coumarin (4-oxo-4H-chromene) scaffold with a pyrazole subunit, a design strategy often employed in medicinal chemistry to create novel bioactive molecules . The structural motifs present in this compound are associated with a wide range of biological activities. Specifically, coumarin derivatives are extensively documented in scientific literature for their significant anticancer properties, with some analogs demonstrating growth inhibition exceeding 96% against a panel of 60 human cancer cell lines, including melanoma and renal cancers . Furthermore, the N-(1H-pyrazol-4-yl)carboxamide functional group is a recognized pharmacophore in the development of potent and selective kinase inhibitors, such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors, which are relevant for inflammatory disease research . Similarly, pyrazole carboxamide derivatives have been reported to exhibit potent antifungal activity by disrupting mitochondrial function, specifically by inhibiting complexes II and IV in the respiratory chain . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents in areas such as oncology, immunology, and antifungal development. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c29-21-14-23(31-22-8-4-3-7-19(21)22)24(30)26-15-17-13-20(16-9-11-25-12-10-16)28(27-17)18-5-1-2-6-18/h3-4,7-14,18H,1-2,5-6,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGSRUNKFHVKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.29 g/mol
CAS Number 1421514-53-5

The structure comprises a chromene moiety linked to a pyrazole ring, which is known to impart various pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, chromeno[3,2-c]pyridines have shown inhibitory effects against various bacterial strains, suggesting that this compound may possess similar properties due to its structural features .

Anticancer Activity

Research has highlighted the potential of chromene derivatives in cancer therapy. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of phenolic structures in chromenes suggests potential antioxidant properties, which can protect cells from oxidative stress.

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various chromene derivatives found that certain compounds exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also show promising antimicrobial activity .

Cytotoxicity Assay

In vitro assays conducted on cancer cell lines revealed that structurally similar compounds could reduce cell viability significantly at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

PF-2545920 (CAS 1292799-56-4) :

  • Structure: 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline.
  • Key Features: Pyrazole core with methyl and pyridinyl substituents. Quinoline side chain linked via phenoxy-methyl group.
  • Activity : A potent phosphodiesterase 10A (PDE10A) inhibitor used in preclinical studies for neurological disorders. Administered intracerebroventrically (i.c.v.) in behavioral evaluations .
  • Comparison: Unlike the target compound, PF-2545920 lacks the chromene carboxamide moiety but shares the pyridinyl-pyrazole scaffold. The quinoline group in PF-2545920 may enhance blood-brain barrier penetration, whereas the chromene carboxamide in the target compound could modulate solubility or target affinity.

Pyrazole-Chromene/Chromone Analogs

N-((1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1421459-90-6) :

  • Structure : Benzamide derivative with a trifluoromethoxy substituent.
  • Key Features :
    • Pyrazole core with cyclopentyl and pyridinyl groups.
    • Benzamide side chain instead of chromene carboxamide.
  • Comparison :
    • Replacing chromene carboxamide with benzamide reduces conformational rigidity but introduces a trifluoromethoxy group, which may enhance metabolic stability or lipophilicity .
    • The absence of the 4-oxo-4H-chromene system could alter electronic properties and binding interactions with targets like kinases or receptors.

Pyrazole-Quinoline Hybrids

Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a):

  • Structure: Pyrazole linked to 7-chloroquinoline and 2,6-dimethoxyphenyl groups.
  • Key Features: Chloroquinoline moiety may confer antimalarial or anticancer activity. Methoxy substituents enhance solubility and π-stacking interactions.
  • Comparison: The chloroquinoline group in 10a contrasts with the chromene carboxamide in the target compound, suggesting divergent biological targets (e.g., parasitic vs. kinase inhibition) .

Structural and Functional Data Table

Compound Name Core Scaffold Key Substituents Biological Activity Reference
N-{[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide Pyrazole-chromene Cyclopentyl, pyridinyl, chromene carboxamide Not reported (structural analog data)
PF-2545920 Pyrazole-quinoline Methyl, pyridinyl, quinoline PDE10A inhibition
CAS 1421459-90-6 Pyrazole-benzamide Cyclopentyl, pyridinyl, trifluoromethoxy Not reported
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate Pyrazole-quinoline 7-Chloroquinoline, 2,6-dimethoxyphenyl Antimalarial/anticancer (hypothesized)

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s chromene carboxamide group may mimic kinase-binding motifs seen in flavonoids, suggesting utility in cancer or inflammation research.
  • Synthetic Challenges : The cyclopentyl and pyridinyl groups could complicate synthesis, requiring optimized coupling reactions or protective strategies.
  • Data Limitations: No direct activity data for the target compound are available in the provided evidence. Future studies should prioritize enzymatic assays (e.g., kinase profiling) and ADMET evaluations.

Vorbereitungsmethoden

Ethyl 4-Oxo-4H-chromene-2-carboxylate Formation

Ethyl acetoacetate undergoes cyclocondensation with substituted phenols under acidic conditions. For example, resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 2 hours, yielding ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. Methoxylation via dimethyl sulfate in alkaline medium produces ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (yield: 70–80%).

Hydrolysis to Chromene-2-Carboxylic Acid

The ester intermediate is hydrolyzed using sodium ethoxide in ethanol under reflux (3 hours), followed by acidification with HCl to precipitate 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid (yield: 80–90%). The reaction’s completeness is confirmed by 13C^{13}\text{C} NMR, which shows a carbonyl signal at δ=161.89 ppm\delta = 161.89\ \text{ppm}.

Pyrazole Core Construction

The 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole-3-methylamine moiety is synthesized via a cross-dehydrogenative coupling (CDC) strategy.

Pyrazole Ring Formation

N-Amino-2-iminopyridine derivatives react with β-diketones (e.g., 3-oxo-3-(pyridin-4-yl)propionitrile) in ethanol containing acetic acid (6 equiv) under an O2\text{O}_2 atmosphere (1 atm) at 130°C for 18 hours. This CDC reaction forms the pyrazole ring with inherent pyridinyl substitution (yield: 72–94%).

Cyclopentyl Group Introduction

The pyrazole nitrogen is alkylated using cyclopentyl bromide in the presence of potassium carbonate in DMF at 80°C for 12 hours. Regioselectivity for the 1-position is achieved by steric hindrance from the pyridin-4-yl group at position 5.

Aminomethyl Functionalization

The pyrazole’s 3-position is brominated using NBS, followed by nucleophilic substitution with sodium azide and subsequent Staudinger reduction to yield 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-methylamine (yield: 65–75%).

Amide Bond Formation

The chromene-2-carboxylic acid is coupled to the pyrazole-methylamine using PyBOP [(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] in DMF with triethylamine (3 equiv) at room temperature for 24 hours. The reaction is monitored by TLC, and the product is purified via flash chromatography (dichloromethane/methanol 90:10) followed by recrystallization (dichloromethane/n-hexane).

Reaction Conditions and Yields

StepReagents/ConditionsYield
Chromene ester synthesisH2_2SO4_4, 0–5°C, 2 h70–80%
HydrolysisNaOH/EtOH, reflux, 3 h; HCl precipitation80–90%
Pyrazole alkylationCyclopentyl bromide, K2_2CO3_3, DMF, 80°C85%
AmidationPyBOP, Et3_3N, DMF, 24 h60–75%

Structural Characterization

The final compound is characterized by 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and HRMS. Key spectral features include:

  • 1H^1\text{H} NMR (DMSO-d6_6) : A singlet at δ=8.09 ppm\delta = 8.09\ \text{ppm} (chromene H-3), a multiplet at δ=7.457.53 ppm\delta = 7.45–7.53\ \text{ppm} (pyridinyl protons), and a triplet at δ=4.46 ppm\delta = 4.46\ \text{ppm} (pyrazole-CH2_2-NH).

  • 13C^{13}\text{C} NMR : Carbonyl signals at δ=177.2 ppm\delta = 177.2\ \text{ppm} (chromone C-4) and δ=165.0 ppm\delta = 165.0\ \text{ppm} (amide C=O).

Optimization and Challenges

Oxidative Coupling Efficiency

The CDC reaction’s dependence on molecular oxygen was critical; substituting O2\text{O}_2 with air reduced yields from 94% to 74%. Strong Brønsted acids (e.g., p-TSA) were less effective than acetic acid, yielding ≤55%.

Regioselectivity in Pyrazole Substitution

The pyridin-4-yl group’s electron-withdrawing nature directed cyclopentyl alkylation to the 1-position, avoiding competing reactions at N-2 .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound requires multi-step optimization due to its hybrid pyrazole-chromene-carboxamide structure. Critical considerations include:

  • Regioselectivity : Ensuring correct substitution patterns on the pyrazole ring (cyclopentyl at N1 and pyridinyl at C5) using protecting groups or selective catalysts .
  • Coupling Reactions : Linking the pyrazole-methyl moiety to the chromene-carboxamide core via nucleophilic substitution or amide bond formation under mild conditions (e.g., DMF as solvent, DCC as coupling agent) .
  • Purification : Employing column chromatography or recrystallization to isolate intermediates, with yields highly dependent on solvent polarity (e.g., ethyl acetate/hexane gradients) .

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Apply Design of Experiments (DOE) methodologies to systematically vary parameters:

  • Temperature : Elevated temperatures (80–100°C) may accelerate cyclization but risk decomposition .
  • Catalysts : Screen Lewis acids (e.g., Yb(OTf)₃) for facilitating heterocycle formation, as demonstrated in analogous triazole-carboxamide syntheses .
  • Solvent Systems : Compare polar aprotic solvents (DMSO, acetonitrile) versus ethereal solvents (THF) for solubility and reaction efficiency . Statistical tools like ANOVA can identify significant variables, reducing trial-and-error approaches .

Q. What analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl proton splitting patterns at δ 8.5–9.0 ppm) and chromene carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₂₂N₄O₃) and detect fragmentation pathways .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if single crystals are obtainable .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridinyl substitution) influence bioactivity?

  • SAR Studies : Replace pyridin-4-yl with pyridin-3-yl or phenyl groups to assess binding affinity changes in target assays (e.g., kinase inhibition).
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to modulate π-π stacking interactions, as seen in related pyrazole-carboxamides .
  • Steric Considerations : Compare cyclopentyl vs. cyclohexyl substituents to evaluate steric hindrance on target engagement .

Q. What computational methods can model the compound’s reaction mechanisms or binding modes?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., cyclization barriers) and transition states .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinases) to predict binding free energies and residence times .
  • Hybrid QM/MM : Study solvent effects on reaction intermediates, critical for optimizing aqueous solubility .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Assay Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions using liver microsomes to identify confounding metabolism .
  • Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models .

Q. What strategies stabilize the compound under varying pH or temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via UPLC-MS .
  • Lyophilization : Assess stability in lyophilized vs. solution states, with excipients (trehalose) to prevent hydrolysis of the carboxamide group .
  • Accelerated Aging : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. How can the environmental impact of its synthesis be assessed?

  • Life Cycle Analysis (LCA) : Quantify waste generation (E-factor) and energy consumption across synthetic steps .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
  • Catalytic Recycling : Implement flow chemistry to recover Yb(OTf)₃ or other catalysts, minimizing heavy metal waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.